molecular formula C20H18ClNO2S B11357058 N-(3-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11357058
M. Wt: 371.9 g/mol
InChI Key: LWFQYYVXUSQPDE-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chlorophenyl group, an ethoxy group, and a thiophene moiety attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chlorobenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced via an etherification reaction, where the benzamide is treated with ethyl alcohol in the presence of an acid catalyst.

    Attachment of the Thiophene Moiety: The final step involves the attachment of the thiophene moiety through a nucleophilic substitution reaction, where the benzamide derivative is reacted with a thiophene-containing reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzamides or thiophenes.

Scientific Research Applications

N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLOROPHENYL)-4-METHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE
  • N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

N-(3-CHLOROPHENYL)-4-ETHOXY-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClNO2S

Molecular Weight

371.9 g/mol

IUPAC Name

N-(3-chlorophenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C20H18ClNO2S/c1-2-24-18-10-8-15(9-11-18)20(23)22(14-19-7-4-12-25-19)17-6-3-5-16(21)13-17/h3-13H,2,14H2,1H3

InChI Key

LWFQYYVXUSQPDE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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